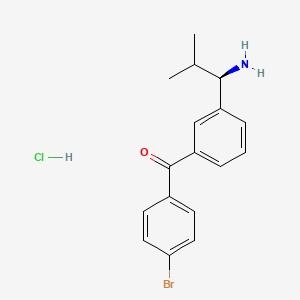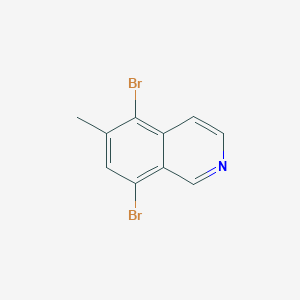
5,8-Dibromo-6-methylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dibromo-6-methylisoquinoline: is a heterocyclic aromatic compound with the molecular formula C₁₀H₇Br₂N and a molecular weight of 300.98 g/mol . It is a derivative of isoquinoline, characterized by the presence of two bromine atoms at positions 5 and 8, and a methyl group at position 6 on the isoquinoline ring. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-6-methylisoquinoline can be achieved through various methods. One common approach involves the bromination of 6-methylisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds as follows:
- Dissolve 6-methylisoquinoline in an appropriate solvent such as dichloromethane.
- Add bromine or N-bromosuccinimide to the solution.
- Stir the reaction mixture at room temperature or under reflux conditions until the desired level of bromination is achieved.
- Purify the product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods .
化学反应分析
Types of Reactions: 5,8-Dibromo-6-methylisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 5 and 8 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group at position 6 can be oxidized to form a carboxylic acid or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon) are commonly used.
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid), and controlled temperatures.
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol), and inert atmosphere (e.g., nitrogen or argon).
Major Products:
- Substituted isoquinolines with various functional groups.
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives with fewer bromine atoms or other reduced functional groups.
科学研究应用
5,8-Dibromo-6-methylisoquinoline has several scientific research applications, including:
Organic Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
作用机制
相似化合物的比较
6-Methylisoquinoline: Lacks the bromine atoms at positions 5 and 8, making it less reactive in substitution reactions.
5,8-Dibromoisoquinoline: Lacks the methyl group at position 6, which may affect its chemical reactivity and biological activity.
Isoquinoline: The parent compound without any substituents, used as a reference for comparing the effects of various substitutions.
Uniqueness: 5,8-Dibromo-6-methylisoquinoline is unique due to the presence of both bromine atoms and the methyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
属性
IUPAC Name |
5,8-dibromo-6-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-9(11)8-5-13-3-2-7(8)10(6)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLUTAMFHLZERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NC=CC2=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methylthieno[3,2-b]pyridin-7-ol](/img/structure/B8180937.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B8180941.png)
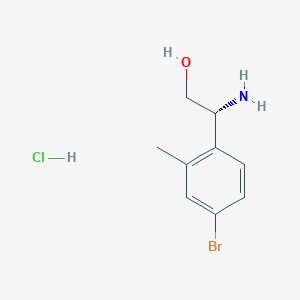
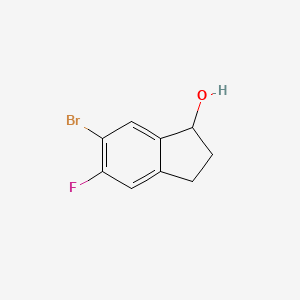
![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B8180966.png)
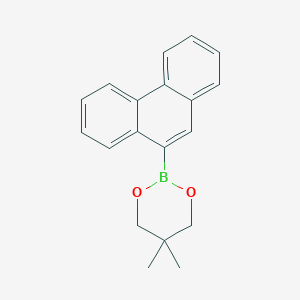
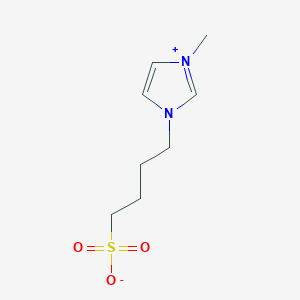
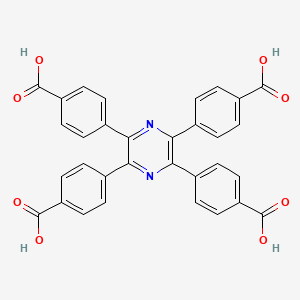

![12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene-8,20-dicarbaldehyde](/img/structure/B8181002.png)
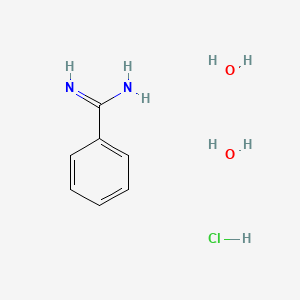
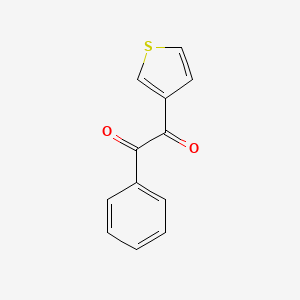
![4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8181037.png)
